1-Propanesulfonic acid, 3,3,3-trifluoro-, 4-(1-(2,4-dichlorophenyl)-4-methyl-3-((1-piperidinylamino)carbonyl)-1H-pyrazol-5-yl)phenyl ester

Catalog No.
S3352409
CAS No.
863639-43-4
M.F
C25H25Cl2F3N4O4S
M. Wt
605.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Propanesulfonic acid, 3,3,3-trifluoro-, 4-(1-(2,...

CAS Number

863639-43-4

Product Name

1-Propanesulfonic acid, 3,3,3-trifluoro-, 4-(1-(2,4-dichlorophenyl)-4-methyl-3-((1-piperidinylamino)carbonyl)-1H-pyrazol-5-yl)phenyl ester

IUPAC Name

[4-[2-(2,4-dichlorophenyl)-4-methyl-5-(piperidin-1-ylcarbamoyl)pyrazol-3-yl]phenyl] 3,3,3-trifluoropropane-1-sulfonate

Molecular Formula

C25H25Cl2F3N4O4S

Molecular Weight

605.5 g/mol

InChI

InChI=1S/C25H25Cl2F3N4O4S/c1-16-22(24(35)32-33-12-3-2-4-13-33)31-34(21-10-7-18(26)15-20(21)27)23(16)17-5-8-19(9-6-17)38-39(36,37)14-11-25(28,29)30/h5-10,15H,2-4,11-14H2,1H3,(H,32,35)

InChI Key

AUAVZPQYSXVTLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C(=O)NN2CCCCC2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)OS(=O)(=O)CCC(F)(F)F

1-Propanesulfonic acid, 3,3,3-trifluoro-, 4-(1-(2,4-dichlorophenyl)-4-methyl-3-((1-piperidinylamino)carbonyl)-1H-pyrazol-5-yl)phenyl ester is a complex organic compound notable for its unique chemical structure and potential applications in pharmaceuticals. This compound features a trifluoromethyl group, which is known to enhance the biological activity of many organic molecules. The presence of a piperidinyl group suggests potential interactions with biological targets, particularly in medicinal chemistry.

Typical of esters and sulfonic acids. Key reactions include:

  • Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to yield the corresponding acid and alcohol.
  • Nucleophilic Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles can attack the carbon atom attached to the trifluoromethyl group.
  • Reduction: The compound may also undergo reduction reactions, particularly at the carbonyl functional groups.

1-Propanesulfonic acid, 3,3,3-trifluoro-, 4-(1-(2,4-dichlorophenyl)-4-methyl-3-((1-piperidinylamino)carbonyl)-1H-pyrazol-5-yl)phenyl ester has shown promise in various biological assays. Its structural components suggest potential activity as an antibiotic adjuvant, particularly against resistant strains of bacteria such as Acinetobacter baumannii . The pyrazole moiety is often associated with anti-inflammatory and analgesic properties.

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrazole Ring: This can be achieved through condensation reactions involving hydrazines and appropriate carbonyl compounds.
  • Esterification: The reaction of the resulting carboxylic acid with 1-propanesulfonic acid under acidic conditions to form the ester.
  • Functional Group Modifications: Additional steps may involve introducing the trifluoromethyl group via electrophilic fluorination methods or other synthetic routes.

Specific methodologies can vary based on desired purity and yield.

The compound has potential applications in:

  • Pharmaceuticals: As a candidate for developing new antibiotics or as an adjuvant in existing antibiotic therapies.
  • Agriculture: Potential use in agrochemicals due to its ability to interact with biological systems.
  • Material Science: The unique properties of trifluoromethyl compounds make them valuable in creating specialized materials.

Interaction studies involving this compound often focus on its binding affinity to various biological targets. Preliminary studies suggest that it may interact with bacterial enzymes or receptors involved in antibiotic resistance mechanisms. The presence of the piperidinyl group enhances its ability to penetrate biological membranes, potentially increasing its efficacy as an antimicrobial agent.

Similar Compounds

Several compounds share structural similarities with 1-Propanesulfonic acid, 3,3,3-trifluoro-, 4-(1-(2,4-dichlorophenyl)-4-methyl-3-((1-piperidinylamino)carbonyl)-1H-pyrazol-5-yl)phenyl ester. These include:

  • 4-(1-(2,4-Dichlorophenyl)-4-methyl-3-(pyridin-2-yl)pyrazol-5-yl)phenol: Similar pyrazole structure but lacks the sulfonic acid moiety.
  • Trifluoromethyl derivatives of pyrazoles: Such as those used in anti-inflammatory drugs.
  • Piperidine-containing compounds: Known for their diverse biological activities.

Comparison Table

Compound NameStructural FeaturesBiological Activity
1-Propanesulfonic acid derivativeTrifluoromethyl, piperidinylAntibiotic adjuvant
4-(1-(2,4-Dichlorophenyl)-4-methylpyrazolPyrazole ringPotential anti-inflammatory
Piperidine derivativesPiperidine ringDiverse pharmacological effects

This compound's unique combination of functional groups distinguishes it from others in its class, particularly regarding its potential efficacy against resistant bacterial strains and its application in medicinal chemistry.

XLogP3

6.9

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

1

Exact Mass

604.0925663 g/mol

Monoisotopic Mass

604.0925663 g/mol

Heavy Atom Count

39

UNII

J3IK05CH8U

Dates

Modify: 2023-07-26

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